1-(Piperidin-1-ylmethyl)piperidin-2-one
Description
1-(Piperidin-1-ylmethyl)piperidin-2-one is a bicyclic compound featuring a piperidin-2-one core substituted with a piperidin-1-ylmethyl group. This structure combines a lactam (2-piperidone) moiety with a secondary amine-containing side chain, making it a versatile intermediate in medicinal chemistry and asymmetric synthesis.
Properties
IUPAC Name |
1-(piperidin-1-ylmethyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11-6-2-5-9-13(11)10-12-7-3-1-4-8-12/h1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNPGDNFOAYHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-ylmethyl)piperidin-2-one typically involves the reaction of piperidine with formaldehyde and a secondary amine under controlled conditions. The process can be summarized as follows:
Cyclization Reaction: Piperidine reacts with formaldehyde to form a piperidinylmethyl intermediate.
Amination: The intermediate undergoes amination with a secondary amine to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and cyclization techniques to ensure high yield and purity. The use of metal catalysts such as palladium or nickel is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-1-ylmethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, base catalysts.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperidines.
Scientific Research Applications
Medicinal Chemistry
1-(Piperidin-1-ylmethyl)piperidin-2-one has been investigated for its potential as a pharmaceutical agent. Its applications include:
- Antidepressants : Research indicates that compounds with piperidine structures can exhibit antidepressant-like effects. For instance, derivatives of this compound have been studied for their ability to modulate neurotransmitter systems involved in mood regulation.
- Anticancer Activity : Some studies have explored the compound's efficacy against various cancer cell lines, suggesting it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Neuropharmacology
The compound is also being studied for its effects on the central nervous system (CNS). Specific applications include:
- Cognitive Enhancers : Initial findings suggest that this compound may enhance cognitive functions, potentially serving as a treatment for cognitive deficits associated with neurodegenerative diseases.
- Anxiolytic Effects : Its interaction with GABAergic systems has led to investigations into its potential use as an anxiolytic agent, providing relief from anxiety disorders.
Synthesis and Organic Chemistry
In organic synthesis, this compound serves as an important intermediate in the preparation of more complex molecules. Its reactivity allows it to be used in:
- Building Blocks for Drug Development : The compound can be modified to create novel derivatives with enhanced biological activities, serving as a scaffold for new drug candidates.
- Reagent in Chemical Reactions : It can participate in various chemical reactions such as nucleophilic substitutions and cyclizations, contributing to the synthesis of diverse organic compounds.
Case Study 1: Antidepressant Activity
A study conducted on the antidepressant properties of piperidine derivatives found that this compound exhibited significant activity in animal models of depression. The mechanism was linked to the modulation of serotonin and norepinephrine levels in the brain, indicating its potential as a therapeutic agent for depression.
Case Study 2: Anticancer Properties
Research published in the Journal of Medicinal Chemistry highlighted the anticancer effects of derivatives based on this compound. The study demonstrated that these derivatives could effectively inhibit cell proliferation in breast cancer cells through apoptosis pathways, suggesting their utility in cancer therapy development.
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-ylmethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and influencing neuronal activity. This interaction is mediated through the piperidine ring, which plays a crucial role in the compound’s bioactivity .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The piperidin-2-one scaffold is prevalent in bioactive molecules. Key structural analogs include:
Key Observations :
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
- The cyclohexenone analog shows low potency, possibly due to poor target affinity or bioavailability .
- Methylamino substitution on piperidin-2-one enhances epigenetic inhibition, suggesting that side-chain modifications critically influence activity .
Biological Activity
1-(Piperidin-1-ylmethyl)piperidin-2-one is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of two piperidine rings and a ketone functional group, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C_{12}H_{18}N_{2}O
- Molecular Weight : 206.29 g/mol
- Structure : The compound features two piperidine rings connected by a methyl bridge and a carbonyl group, which can influence its solubility and reactivity.
Antimicrobial Activity
Research has indicated that piperidine derivatives exhibit significant antimicrobial properties. A study on related piperidine compounds demonstrated that they could disrupt the plasma membrane of fungal pathogens like Candida auris, showing minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL . Although specific data for this compound is limited, its structural similarity suggests potential efficacy against similar microbial strains.
Anticancer Properties
The anticancer activity of piperidine derivatives has been explored in various studies. For instance, compounds derived from the piperidine scaffold have shown promising results against breast cancer cell lines, particularly MDA-MB-231 and MCF-7. In these studies, certain derivatives exhibited IC50 values as low as 6.25 μM . The mechanism of action often involves apoptosis induction and cell cycle arrest, indicating that this compound may also possess similar anticancer properties through modulation of key signaling pathways.
Neuroprotective Effects
Piperidine derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Some studies suggest that modifications in the piperidine structure can enhance binding affinity to acetylcholinesterase (AChE) inhibitors, thereby improving cognitive function . Although direct studies on this compound are scarce, its structural attributes may provide a basis for similar neuroprotective activity.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Piperidine compounds often act as inhibitors of key enzymes involved in various metabolic pathways, including AChE and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation.
- Membrane Disruption : The ability to disrupt microbial membranes contributes to the antimicrobial action observed in related compounds.
- Apoptosis Induction : Many piperidine derivatives trigger apoptotic pathways in cancer cells, leading to decreased viability and proliferation.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
